2,4-dichloro-N-(1-methylpiperidin-4-yl)benzamide
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Overview
Description
2,4-dichloro-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, and a piperidine ring substituted with a methyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1-methylpiperidin-4-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 1-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents such as acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It has been used in studies to understand its effects on cellular processes and its potential as a tool for modulating biological pathways.
Industry: It has applications in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4-dichloro-N-(1-methylpiperidin-4-yl)benzamide can be compared with other similar compounds, such as:
2,4-dichloro-N-(4-methylpiperidin-1-yl)benzamide: Similar structure but with different substitution on the piperidine ring.
This compound derivatives: Various derivatives with modifications on the benzene ring or piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,4-dichloro-N-(1-methylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c1-17-6-4-10(5-7-17)16-13(18)11-3-2-9(14)8-12(11)15/h2-3,8,10H,4-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOYKVIQQZCLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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